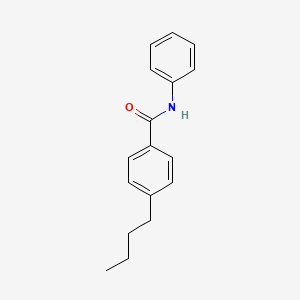

4-butyl-N-phenylbenzamide

描述

Structure

3D Structure

属性

分子式 |

C17H19NO |

|---|---|

分子量 |

253.34 g/mol |

IUPAC 名称 |

4-butyl-N-phenylbenzamide |

InChI |

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |

InChI 键 |

PNJHOPPVHVQWPM-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

产品来源 |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Butyl N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 4-butyl-N-phenylbenzamide would be expected to show distinct signals for each unique proton environment. The aromatic region would contain signals for the protons on both the 4-butylbenzoyl and the N-phenyl rings. The protons on the N-phenyl ring would likely appear as multiplets corresponding to the ortho, meta, and para positions. The protons on the 4-substituted benzoyl ring would appear as a characteristic AA'BB' system, seen as two doublets. The aliphatic region would show signals for the butyl group: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the aromatic ring, and two multiplets for the other two methylene groups. The amide proton (N-H) would typically appear as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would expect to observe a signal for the carbonyl carbon of the amide group in the range of 165-170 ppm. Several signals would be present in the aromatic region (typically 120-140 ppm) corresponding to the carbons of the two phenyl rings. The aliphatic region would show four distinct signals for the four carbons of the n-butyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the butyl chain and within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the link between the butyl group and its phenyl ring, the connection of the carbonyl group to its phenyl ring, and the bond between the nitrogen and its phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular mass of this compound (C₁₇H₁₉NO). This allows for the calculation of its exact molecular formula, confirming the elemental composition. The expected exact mass would be calculated and compared to the measured value to provide strong evidence for the compound's identity. Analysis of the fragmentation pattern would likely show characteristic losses, such as the cleavage of the butyl group.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

IR spectroscopy is a rapid method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

Strong absorption around 1650 cm⁻¹ due to the C=O (Amide I band) stretching vibration.

A band around 1540 cm⁻¹ for the N-H bending and C-N stretching (Amide II band).

Multiple bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.

Bands in the 3000-2850 cm⁻¹ region for the C-H stretching of the aliphatic butyl group.

Without experimental data, the creation of specific data tables is not possible. The information provided outlines the standard analytical approach for the characterization of a novel organic compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides invaluable insights into molecular conformation, packing efficiency, and the intricate network of non-covalent interactions that govern the crystal's stability and properties.

As of the latest literature surveys, the crystal structure of this compound has not been experimentally determined and deposited in public repositories. Therefore, crystallographic data such as the unit cell parameters, space group, and atomic coordinates are not available.

The phenomenon of polymorphism, where a compound crystallizes into multiple distinct crystal forms with different molecular arrangements, is common among N-arylbenzamides. researchgate.netresearchgate.net This diversity arises from the molecule's conformational flexibility and the variety of possible intermolecular interactions, which can lead to different packing efficiencies and thermodynamic stabilities. For N-phenylbenzamides, polymorphism is often driven by subtle shifts in conformation and the balance between strong and weak non-covalent forces. researchgate.net It is highly probable that this compound could also exhibit polymorphism, a hypothesis that can only be confirmed through systematic crystallisation screening and subsequent X-ray diffraction analysis.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally similar compound, 4-bromo-N-phenylbenzamide, are presented below. nih.govevitachem.com

| Parameter | Value for 4-Bromo-N-phenylbenzamide |

|---|---|

| Chemical Formula | C₁₃H₁₀BrNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3552 (2) |

| b (Å) | 7.6334 (2) |

| c (Å) | 13.9956 (5) |

| α (°) | 105.757 (3) |

| β (°) | 100.585 (3) |

| γ (°) | 90.086 (2) |

| Volume (ų) | 540.45 (3) |

| Z | 2 |

The amide functional group (–CONH–) is a potent hydrogen bond donor (the N–H group) and acceptor (the C=O group). In the crystal structures of virtually all N-phenylbenzamides, the most significant intermolecular interaction is the hydrogen bond between the amide N–H of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. nih.govnih.gov This N–H···O interaction is a primary determinant of the crystal packing, typically linking molecules into infinite one-dimensional chains or discrete dimeric motifs. nih.gov

In the expected crystal structure of this compound, molecules would almost certainly be linked by such N–H···O hydrogen bonds. The geometry of these bonds (the D-H···A distance and angle, where D is the donor and A is the acceptor) is crucial for the stability of the network. Analysis of related structures shows that these interactions are robust and define the primary supramolecular synthons in the crystal. nih.gov

The table below provides representative geometric parameters for the N–H···O hydrogen bond found in the crystal structure of 4-bromo-N-phenylbenzamide, which serves as a reliable model for the interaction expected in this compound. nih.govevitachem.com

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O | 0.83 (3) | 2.15 (3) | 2.937 (2) | 158 (3) |

C–H···O Interactions: The aromatic C–H groups of the phenyl and butyl-substituted rings, as well as the aliphatic C-H groups of the n-butyl chain, can act as weak hydrogen bond donors to the carbonyl oxygen atom of neighboring molecules. These interactions often provide secondary stabilization to the primary hydrogen-bonded chains.

C–H···π Interactions: The electron-rich π-systems of the aromatic rings are good acceptors for hydrogen bonds from C–H donors. In related structures, C–H groups from adjacent molecules are often observed pointing towards the face of an aromatic ring, forming C–H···π contacts that help to link the primary molecular chains into a 3D network. nih.gov

π···π Stacking: The planar phenyl and benzoyl rings are capable of engaging in π···π stacking interactions. These interactions are highly dependent on the relative orientation of the rings, which can be offset (slipped-stack) or parallel-displaced. The electronic nature of the rings influences the geometry of this stacking. researchgate.net The presence of the electron-donating butyl group may subtly modulate the electrostatic potential of its attached phenyl ring, influencing how it interacts with the unsubstituted phenyl ring of a neighboring molecule.

Analysis of the crystal packing of 4-bromo-N-phenylbenzamide confirms the presence of C–H···π interactions that, in conjunction with the primary N–H···O hydrogen bonds, assemble the molecules into a three-dimensional architecture. nih.govevitachem.com

The following table details a representative C–H···π interaction found in the crystal of 4-bromo-N-phenylbenzamide, illustrating the typical geometry of such contacts. nih.gov

| Interaction Type | D–H···Cg | H···Cg (Å) | D···Cg (Å) | D–H···Cg (°) |

|---|---|---|---|---|

| C–H···π | C13–H13A···Cg1 | 2.84 | 3.763 (2) | 161 |

Computational Chemistry and Molecular Modeling Studies of 4 Butyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic structure and energetics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium to large-sized molecules like 4-butyl-N-phenylbenzamide. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and various electronic descriptors.

Table 1: Calculated Reactivity Descriptors for a Representative Benzamide (B126) Derivative (Note: Data is for a representative compound from a similar class, not this compound itself.)

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | Varies with substituent |

| Electronic Chemical Potential (μ) | Varies with substituent |

This table is illustrative and based on general findings for substituted benzamides.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These methods are computationally more demanding and are often used for smaller molecules or to benchmark DFT results.

For N-phenylbenzamide and its derivatives, ab initio calculations have been used to investigate conformational energies and the nature of intermolecular interactions. dsau.dp.uanih.gov For instance, a study on N-phenylbenzamide used ab initio methods to analyze the hydrogen bonding effects in its dimerized form, providing insights into the forces that govern its solid-state structure. dsau.dp.ua Applying such high-level calculations to this compound would yield highly accurate electronic energies and a detailed picture of electron distribution, which is crucial for understanding its non-covalent interactions and potential for polymorphism. acs.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP surface helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored in shades of red and yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. royalsocietypublishing.orgresearchgate.net The amide nitrogen and the aromatic rings would also exhibit distinct electrostatic features. The butyl group, being an electron-donating group, would slightly increase the electron density on the benzoyl ring it is attached to. The analysis of MEP surfaces has been instrumental in understanding the intermolecular interactions in related N-phenylbenzamide structures. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the N-phenyl portion of the molecule, which is electron-rich, while the LUMO would likely be distributed over the benzoyl moiety, particularly the carbonyl group. The electron-donating butyl group would raise the energy of the orbitals associated with the benzoyl ring. Computational studies on N-phenylbenzamide derivatives have shown that substituents on the phenyl rings can significantly tune the HOMO-LUMO gap. briankoepnick.comnih.gov For instance, electron-donating groups tend to increase the HOMO energy level, which can lead to a smaller energy gap and enhanced conductance in molecular electronic applications. osti.govrsc.org

Table 2: Representative Frontier Orbital Energies for Substituted Benzamides (Note: These are illustrative values from studies on related compounds.)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| N-phenylbenzamide analog 1 | -6.2 | -1.5 | 4.7 |

This table demonstrates the typical range of HOMO-LUMO energies and gaps for this class of molecules. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and material properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them. This is achieved by exploring the molecule's potential energy surface (PES), which is a mathematical landscape that relates the molecule's energy to its geometry.

For N-phenylbenzamides, the key degrees of freedom are the torsional angles around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Studies on related benzamides have shown that the planarity of the molecule is influenced by the substituents. iucr.orgnih.gov For instance, ab initio calculations on N-phenylbenzamide itself have investigated the relative energies of its syn and anti conformers. tandfonline.com The presence of the bulky butyl group in this compound would introduce steric hindrance that influences the preferred orientation of the benzoyl ring. A detailed PES scan, performed using methods like DFT, would map out the low-energy conformations and the transition states connecting them, providing a comprehensive understanding of the molecule's flexibility and conformational preferences. dsau.dp.uaresearchgate.net

Computational Fluid Dynamics (CFD) for Reaction Design and Process Simulation

While quantum chemistry focuses on single-molecule properties, Computational Fluid Dynamics (CFD) is a powerful tool for modeling and simulating fluid flow and related phenomena, such as heat and mass transfer, in chemical reactors. CFD can be instrumental in the design and optimization of synthetic processes.

For the synthesis of N-phenylbenzamide derivatives, CFD simulations can model the conditions within a reactor, such as a microreactor, to optimize reaction yield and purity. researchgate.netrsc.org These simulations solve the Navier-Stokes equations for fluid flow, coupled with equations for mass and energy transport and chemical kinetics. acs.orgvt.edu By simulating the mixing of reactants, temperature distribution, and residence time, CFD can help in designing more efficient and scalable synthetic routes for compounds like this compound. For example, a study on the synthesis of N-(3-amino-4-methylphenyl)benzamide in a microreactor utilized CFD to achieve good agreement between simulated and experimental results, demonstrating the utility of this approach in process chemistry. researchgate.net

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions (Theoretical Framework)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. mdpi.com This theoretical approach is fundamental in drug discovery and medicinal chemistry for rational drug design and for understanding the molecular basis of a compound's activity. scirp.orgscirp.org

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. This scoring is often represented as a negative value in kcal/mol, where a more negative value suggests a stronger binding affinity. oatext.com

For a hypothetical study of this compound, a relevant target could be a protein kinase, as many N-phenylbenzamide derivatives have been investigated as protein kinase inhibitors. scirp.orgnih.gov In such a study, the crystal structure of the target kinase would be obtained from a repository like the Protein Data Bank (PDB).

Illustrative Molecular Docking Results

The following table presents hypothetical docking results of this compound against a protein kinase target, illustrating the type of data generated in such a study.

| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

| This compound | Protein Kinase (e.g., ABL1) | -8.5 | Val256, Leu370, Met318 | Hydrophobic Interactions |

| Glu286, Asp381 | Hydrogen Bonds | |||

| Tyr253 | π-π Stacking |

Molecular Dynamics Simulations: Assessing Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. nih.govnih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe the flexibility of the ligand and the protein, as well as the persistence of key interactions. nih.gov

An MD simulation of the this compound-kinase complex would involve placing it in a simulated physiological environment (water, ions) and calculating the forces between atoms over a set period, typically nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable complex will generally show low and converging RMSD values.

Illustrative Molecular Dynamics Simulation Data

This table provides an example of the kind of data that would be analyzed from an MD simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |

| 0-10 | Fluctuating (0.5 - 2.0) | Gradual increase to 1.5 | Glu286, Asp381 |

| 10-50 | Stable around 1.8 | Stable around 1.6 | Glu286, Asp381 |

| 50-100 | Stable around 1.9 | Stable around 1.7 | Asp381 |

These simulations can reveal whether the initial docked pose is stable or if the ligand shifts to a different conformation within the binding site. The persistence of hydrogen bonds and other interactions throughout the simulation provides confidence in the predicted binding mode. nih.gov

Exploration of Biological Activities and Pharmacological Mechanisms of 4 Butyl N Phenylbenzamide and Relevant N Phenylbenzamide Derivatives in Vitro and Pre Clinical Assessments

Enzyme Modulation and Inhibition Profiles

N-phenylbenzamide derivatives have demonstrated significant interactions with several key enzymes implicated in a variety of diseases. Their inhibitory profiles are often specific, targeting particular isoforms and providing a basis for the development of selective therapeutic agents.

Histone Deacetylase (HDAC) Inhibition: Isoform Selectivity (Class I, IIb, HDAC6) and Biological Impact

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov N-phenylbenzamide derivatives have been identified as potent HDAC inhibitors, with some showing selectivity for specific HDAC isoforms.

For instance, the benzamide (B126) group is recognized as a zinc-binding group (ZBG) that can confer selectivity for class I HDACs (HDAC1, 2, and 3). researchgate.netsci-hub.ru This selectivity is often achieved by targeting a "foot pocket" in the enzyme's structure. sci-hub.ru Some N-(2-aminophenyl)benzamide acridine (B1665455) derivatives have shown selective inhibition of HDAC1. researchgate.net

Furthermore, derivatives of 4-butyl-N-phenylbenzamide have been explored for their HDAC inhibitory activity. A related compound, 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide, was identified as a promising preclinical candidate for acute myeloid leukemia, demonstrating greater HDAC isoform selectivity. nih.govacs.org Another derivative, KT-531, an HDAC6 inhibitor, has shown potent inhibitory activity and selectivity. acs.org

The biological impact of HDAC inhibition by these compounds includes the induction of apoptosis in cancer cells. For example, 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide has been shown to trigger apoptosis in acute myeloid leukemia cells through HDAC inhibition. nih.govacs.org

Table 1: HDAC Inhibition by N-Phenylbenzamide Derivatives

| Compound/Derivative | Target HDAC Isoform(s) | Biological Effect | Reference |

| Benzamide-based HDAC inhibitors | Class I (HDAC1-3) | Anticancer potential | sci-hub.ru |

| N-(2-aminophenyl)benzamide acridine derivatives | HDAC1 | Antiproliferative activity in leukemia cells | researchgate.net |

| 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide | Class I/IIb selective | Apoptosis in AML cells | nih.govacs.org |

| KT-531 | HDAC6 | Potent inhibition in T-cell prolymphocytic leukemia | acs.org |

Cytochrome P450 (CYP) Enzyme Inhibition: Potential for Drug-Drug Interactions (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A2)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs. researchgate.net Inhibition of these enzymes can lead to significant drug-drug interactions. The potential for N-phenylbenzamide derivatives to inhibit CYP enzymes has been investigated to assess their safety profile.

One study on a 2-amidinophenylbenzamide derivative, ML336, showed insignificant inhibition of CYP1A2, 2C9, 2C19, 2D6, and 3A4 at a concentration of 10 μM. acs.org Another study on N-phenylbenzamide derivatives indicated that a selected hit compound was not significantly metabolized by human and mouse liver microsomes, suggesting a low potential for metabolism-dependent CYP inhibition. acs.org

However, a different compound, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis, demonstrated potent and irreversible inhibition of CYP4A isoforms. nih.gov This highlights the structural-dependence of CYP inhibition within this class of compounds.

Table 2: Cytochrome P450 Inhibition Profile of N-Phenylbenzamide Derivatives

| Compound/Derivative | CYP Isoforms Tested | Inhibition Observed | Reference |

| ML336 (2-amidinophenylbenzamide derivative) | 1A2, 2C9, 2C19, 2D6, 3A4 | <30% inhibition at 10 μM | acs.org |

| N-phenylbenzamide derivative | Human and mouse liver microsomes | No significant metabolism | acs.org |

| HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine) | CYP4A1, CYP4A2, CYP4A3 | Potent and irreversible inhibition | nih.gov |

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulatory Effects

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govdntb.gov.ua Several N-phenylbenzamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

Halogenated 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and weaker inhibition of BChE. nih.gov The majority of these derivatives were more effective against AChE. nih.gov In another study, N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives were found to be potent AChE inhibitors, with Ki values in the nanomolar range. dergipark.org.trdergipark.org.tr Specifically, 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide was identified as a lead compound with a Ki of 15.51 ± 1.88 nM. dergipark.org.trdergipark.org.tr

Structure-activity relationship studies have indicated that factors such as halogen substitution and the length of alkyl chains can influence the inhibitory potency and selectivity of these compounds towards AChE and BChE. nih.govnih.gov

Table 3: Cholinesterase Inhibition by N-Phenylbenzamide Derivatives

| Compound/Derivative Class | Enzyme Target(s) | IC50 / Ki Values | Reference |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE, BChE | AChE: 33.1–85.8 µM; BChE: 53.5–228.4 µM | nih.gov |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE, BChE | AChE: 27.04–106.75 µM; BChE: 58.01–277.48 µM | nih.gov |

| N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamides | AChE | Ki: 15.51 ± 1.88 - 41.24 ± 10.13 nM | dergipark.org.trdergipark.org.tr |

Beta-Secretase 1 (BACE1) Inhibition for Neurodegenerative Disease Research

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.com Inhibition of BACE1 is therefore a major therapeutic target. rsc.org Some benzamide derivatives have been designed and synthesized as potential BACE1 inhibitors.

One study focused on new benzamide derivatives as dual inhibitors of both AChE and BACE1. nih.gov The most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showed a BACE1 IC50 value of 9.01 µM. nih.gov This suggests that the benzamide scaffold can be adapted to target BACE1, offering a multi-target approach for Alzheimer's disease.

Aurora Kinase Inhibition: Selectivity for Aurora-A and Aurora-B in Cellular Models

Aurora kinases are a family of serine/threonine kinases that are essential for cell division, and their overexpression is often linked to cancer. bellbrooklabs.com N-phenylbenzamide derivatives have been investigated as inhibitors of these kinases, with some showing selectivity for specific isoforms.

For example, an N-phenylbenzamide derivative, compound 28b, was found to be a significantly more potent inhibitor of Aurora-A (IC50 = 0.075 µM) compared to Aurora-B (IC50 = 4.12 µM). acs.orgnih.gov This selectivity was also observed in cellular models. acs.org Another derivative, ZM447439, which contains a benzamide moiety, is an ATP-competitive inhibitor of both Aurora-A and Aurora-B. scirp.org More recently, N-benzylbenzamide derivatives have been reported as allosteric inhibitors of Aurora kinase A. nih.gov

Table 4: Aurora Kinase Inhibition by N-Phenylbenzamide Derivatives

| Compound/Derivative | Target Kinase(s) | IC50 Values | Selectivity | Reference |

| Compound 28b | Aurora-A, Aurora-B | Aurora-A: 0.075 µM; Aurora-B: 4.12 µM | Aurora-A selective | acs.orgnih.gov |

| ZM447439 | Aurora-A, Aurora-B | Aurora-A: 110 nM; Aurora-B: 130 nM | Pan-Aurora inhibitor | apexbt.com |

| N-benzylbenzamide derivative (6h) | Aurora-A | 6.50 µM | Allosteric inhibitor | nih.gov |

Receptor Ligand Binding and Functional Modulation Assays

Beyond enzyme inhibition, N-phenylbenzamide derivatives have also been studied for their ability to bind to and modulate the function of various receptors.

In one study, the N-phenylbenzamide derivative GW9662 (2-chloro-5-nitro-N-phenylbenzamide) was used as a selective antagonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This demonstrates the potential of this chemical class to interact with nuclear receptors.

Another area of investigation has been the serotonin (B10506) receptor system. Derivatives of 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide have been synthesized and evaluated for their binding affinity and functional activity at 5-HT1B receptors. nih.gov These studies have shown that subtle modifications to the N-phenylbenzamide structure can differentiate between neutral antagonists and partial agonists at this receptor. nih.gov

Farnesoid X Receptor (FXR) Antagonism and Downstream Gene Regulation in Hepatoma Cells

N-phenylbenzamide analogs have been identified as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism. researchgate.netnih.govacs.orgresearchgate.netsci-hub.senih.govacs.org The activation of FXR is a validated therapeutic strategy for liver disorders, but there is growing interest in the potential of FXR antagonists. researchgate.netnih.gov

Serotonin Receptor (e.g., 5-HT4) Binding Affinity and Functional Efficacy

The benzamide chemical structure is a known feature in ligands targeting serotonin receptors. walshmedicalmedia.comif-pan.krakow.pl Specifically, certain benzamide derivatives have been characterized for their activity at the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility. walshmedicalmedia.commdpi.com For example, compounds like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been evaluated as selective 5-HT4 receptor agonists. walshmedicalmedia.com While the broader class of benzamides shows affinity for serotonin receptors, specific binding data and functional efficacy details for this compound at the 5-HT4 receptor are not extensively documented in the available scientific literature. Further investigation is required to characterize the specific interactions of this compound with the 5-HT4 receptor and its potential functional consequences.

Sigma-1 Receptor Ligand Interactions and Functional Consequences

The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological disorders. wikipedia.orgnih.gov While some benzamide derivatives have been explored as potent and selective sigma-1 protein ligands, there is a notable lack of specific data on the interaction of this compound with this receptor. wikipedia.org The available literature on sigma receptor ligands often focuses on structurally distinct molecules, such as piperidine (B6355638) and piperazine (B1678402) derivatives. wikipedia.orgnih.govnih.govcsic.esresearchgate.net For instance, the compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a known sigma receptor agonist, but it does not share the N-phenylbenzamide core structure. wikipedia.orgnih.govnih.govcsic.es Consequently, the binding affinity and functional consequences of this compound at the sigma-1 receptor remain an area for future research.

Antiprotozoal Efficacy in Kinetoplastid Parasite Models (In Vitro)

A significant body of research has highlighted the potent antiprotozoal activity of N-phenylbenzamide derivatives against a range of kinetoplastid parasites, which are responsible for neglected tropical diseases such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. nih.govcsic.esresearchgate.netacs.orgnih.govacs.orgnih.govcore.ac.uknih.govplos.orgfrontiersin.org

Activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani

In vitro studies have demonstrated that derivatives of the N-phenylbenzamide scaffold, particularly bis(2-aminoimidazolines) and bisarylimidamides, exhibit significant efficacy against various life stages of these parasites. nih.govacs.org These compounds have shown activity in the micromolar to sub-micromolar range against bloodstream forms of Trypanosoma brucei, amastigotes of Trypanosoma cruzi, and both promastigote and amastigote forms of Leishmania donovani. nih.govacs.org For example, a lead bis(2-aminoimidazoline) N-phenylbenzamide derivative was reported to have an EC50 of 0.83 μM against T. b. brucei and 4.29 μM against L. donovani promastigotes, although it was inactive against T. cruzi. nih.gov Conversely, bisarylimidamide derivatives have shown submicromolar inhibitory activity against all three parasites. nih.govacs.org

Table 1: In Vitro Antiprotozoal Activity of Representative N-Phenylbenzamide Derivatives

| Compound Series | Target Organism | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar range | nih.govacs.org |

| Bis(2-aminoimidazolines) | Leishmania donovani | ~5-fold lower activity than against T. brucei | nih.gov |

| Bis(2-aminoimidazolines) | Trypanosoma cruzi | Inactive | nih.gov |

| Bisarylimidamides | Trypanosoma brucei | Submicromolar range | nih.govacs.org |

| Bisarylimidamides | Trypanosoma cruzi | Submicromolar range | nih.govacs.org |

| Bisarylimidamides | Leishmania donovani | Submicromolar range | nih.govacs.org |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | EC50 as low as 0.001 μM | nih.gov |

Mechanisms of Action: DNA Minor Groove Binding and Kinetoplast DNA (kDNA) Disruption

The primary mechanism of action for the antiprotozoal activity of these N-phenylbenzamide derivatives is their ability to act as DNA minor groove binders. nih.govcsic.esresearchgate.netacs.orgacs.org The kinetoplast DNA (kDNA), a network of mitochondrial DNA rich in adenine-thymine (AT) base pairs found in kinetoplastid parasites, is a key target. nih.govcsic.esacs.org These compounds bind strongly and selectively to the AT-rich minor groove of the kDNA. nih.govacs.org This binding can displace essential High Mobility Group (HMG)-box-containing proteins that are vital for kDNA function. nih.gov The disruption of these DNA-protein interactions ultimately leads to the disorganization and disintegration of the kDNA, arresting the parasite's cell cycle and leading to cell death. nih.gov

Antiviral Properties in In Vitro Cellular Models

In addition to their antiprotozoal effects, N-phenylbenzamide derivatives have also been investigated for their antiviral properties. In vitro studies have shown that this class of compounds can inhibit the replication of several viruses.

Notably, a series of novel N-phenylbenzamide derivatives demonstrated inhibitory activity against multiple strains of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. researchgate.netnih.govresearchgate.netmdpi.commednexus.orgmdpi.com One of the most promising compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against four different EV71 strains with IC50 values in the low micromolar range (5.7–12 μM). nih.gov

Furthermore, an optimization effort around a quinazolinone screening hit led to the discovery of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, which potently inhibited several strains of Venezuelan Equine Encephalitis Virus (VEEV) with EC50 values in the low nanomolar range (0.02–0.04 μM). nih.govacs.orgacs.org

Table 2: In Vitro Antiviral Activity of Representative N-Phenylbenzamide Derivatives

| Compound Derivative | Virus | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (strains SZ-98, JS-52-3, H, BrCr) | Vero | 5.7 - 12 μM | nih.gov |

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | Venezuelan Equine Encephalitis Virus (VEEV) | Vero 76 | 0.02 - 0.04 μM | nih.govacs.org |

Inhibition of Hepatitis C Virus (HCV) Replication

The hepatitis C virus (HCV) is a significant global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a key target for antiviral drug development. oaepublish.com N-phenylbenzamide derivatives have emerged as a class of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity. oaepublish.com

Research into N-phenylbenzamide derivatives has identified several compounds with significant anti-HCV activity. A series of novel N-phenylbenzamide and N-phenylacetophenone compounds were synthesized and evaluated for their ability to inhibit HCV replication in infected Huh7.5 cells. nih.govresearchgate.net The biological results showed that compounds 23 and 25 exhibited considerable anti-HCV activity, with IC₅₀ values of 7.12 µmol/L and 0.57 µmol/L, respectively. nih.govresearchgate.net Another compound, 41 , also demonstrated notable activity. researchgate.net

The mechanism for some of these derivatives may be linked to the stabilization of the host cellular restriction factor, human apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (hA3G). nih.govresearchgate.net The small molecule IMB-26 , a related benzamide, was identified as a stabilizer of hA3G and was effective against HCV replication in vitro (IC₅₀=1.46±0.62 μmol/L). nih.govresearchgate.net This suggests that strengthening cellular defense mechanisms could be a viable approach for developing broad-spectrum antivirals based on the N-phenylbenzamide scaffold. nih.gov

Further studies have explored derivatives targeting the NS5B polymerase. Compound 5 , a carboxamide derivative, was identified as a potent inhibitor in both enzymatic and cell-based replicon assays and showed significant metabolic stability compared to earlier compounds. nih.gov In another study, a class of 1,5-benzodiazepine derivatives was identified as novel HCV polymerase inhibitors, with enantiomer 4a showing specific binding to the NS5B enzyme. natap.org

Table 1: Anti-HCV Activity of Selected N-Phenylbenzamide Derivatives

Anti-Enterovirus 71 (EV71) Activity and Spectrum

Enterovirus 71 (EV71) is a major pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. nih.gov There is currently no approved effective antiviral therapy for EV71 infection. researchgate.net N-phenylbenzamide derivatives have been identified as a novel class of inhibitors against this virus. nih.govresearchgate.net

In one study, a series of N-phenylbenzamide derivatives were synthesized and tested in vitro for their anti-EV71 activity. nih.gov Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly active against multiple EV71 strains, with 50% inhibitory concentration (IC₅₀) values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.govresearchgate.net Importantly, this compound exhibited low cytotoxicity in Vero cells (TC₅₀ = 620 ± 0.0 μM), resulting in a favorable selectivity index (SI), which is the ratio of TC₅₀ to IC₅₀. nih.govresearchgate.net The benzene (B151609) ring B was found to be crucial for the anti-EV71 activity of these compounds. nih.gov

Another study expanded on this scaffold, producing novel N-phenylbenzamide and N-phenylacetophenone compounds. researchgate.net Several of these derivatives, including compounds 23, 28, 29, 30, 31, and 42 , displayed potent activity against the EV71 SZ-98 strain, with IC₅₀ values below 5.00 μmol/L. nih.govresearchgate.net

Table 2: In Vitro Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

Anticonvulsant Activity in Pre-Clinical In Vivo Models

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov N-phenylbenzamide derivatives have been evaluated for their anticonvulsant properties in standard pre-clinical rodent models, including the maximal electroshock seizure (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies compounds that can raise the seizure threshold. nih.govscielo.br

A study on 4-nitro-N-phenylbenzamides revealed significant anticonvulsant activity in mice. nih.gov Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide were highly effective in the MES test after intraperitoneal administration. nih.gov The latter was also active in the scPTZ test and, when dosed orally in rats, was found to be three times more potent than the established antiepileptic drug phenytoin (B1677684) in the MES test. nih.gov

In another study, a series of isatin-based (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were synthesized and showed favorable protection in both MES and PTZ models in mice, with low neurotoxicity as determined by the rotarod test. nih.gov All methoxylated derivatives (4j, 4k, 4l ) demonstrated significant anti-seizure activity in the MES model. nih.gov

Table 3: Anticonvulsant Activity of Selected N-Phenylbenzamide Derivatives in Mice (i.p. administration)

Investigation of Anti-inflammatory Mechanisms and Pathways

N-phenylbenzamide derivatives have been investigated for their potential as anti-inflammatory agents. nih.govontosight.ai The anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, a standard test for acute inflammation.

A study focused on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides (1a–h ) revealed significant anti-inflammatory activity. nih.gov The results indicated that several derivatives, notably 1e and 1h , exhibited more potent anti-inflammatory effects than the reference drug indomethacin. nih.gov Compound 1e (N-(2,4-dibromophenyl) substituent) and compound 1h (N-(3-nitrophenyl) substituent) showed the highest activity, with 61.45% and 51.76% inhibition of paw edema, respectively, compared to 22.43% for indomethacin. nih.gov

The mechanism of action for these compounds was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. PGE2 is a key mediator of inflammation. The levels of PGE2 were found to be significantly reduced by compounds 1e (68.32 pg/mL) and 1h (54.15 pg/mL), compared to the placebo group (530.13 pg/mL). nih.gov This potent inhibition of PGE2 synthesis correlates with their observed anti-inflammatory effects and a markedly lower incidence of ulcers compared to indomethacin. nih.gov

Table 4: Anti-inflammatory Activity of N-Phenylcarbamothioylbenzamide Derivatives

Antioxidant Activity Assessment and Radical Scavenging Potential

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. ui.ac.id The antioxidant potential of chemical compounds is often evaluated in vitro using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and methods assessing reducing power. ugm.ac.idresearchgate.net

A series of N-{4-[(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide derivatives (2a-i ) were synthesized and evaluated for their in vitro antioxidant properties. researchgate.net The DPPH assay revealed that compounds 2a-e were moderate radical scavengers. researchgate.net In the superoxide (B77818) radical scavenging assay, compounds 2a-g were found to be moderate scavengers, with activity ranging from 29-35%, while compound 2h was identified as a potent radical scavenger. researchgate.net The electron-donating capacity of bioactive compounds is associated with their antioxidant activity. ptfarm.pl

The assessment of radical scavenging potential involves measuring the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. ugm.ac.id The results are often expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. ugm.ac.id The presence of phenolic and flavonoid groups in a molecule often contributes to its antioxidant capacity. ui.ac.idresearchgate.net While specific data for this compound is limited in this context, the evaluation of related benzamide derivatives shows that this chemical class possesses a potential for radical scavenging that can be modulated by various substitutions on the core structure. researchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 4 Butyl N Phenylbenzamide

Influence of Butyl Chain Isomerism (n-butyl vs. tert-butyl) on Biological Activity and Selectivity

The isomeric form of the butyl group at the 4-position of the benzoyl ring is a critical determinant of a compound's biological profile. The difference between a linear chain (n-butyl) and a bulky, branched group (tert-butyl) significantly alters the molecule's steric and lipophilic properties, thereby influencing its interaction with target proteins.

Studies on related heterocyclic scaffolds have demonstrated that steric effects at this position are a major factor in biological activity. For some targets, a linear n-butyl chain is preferred, suggesting that the binding pocket is narrow or that a specific hydrophobic interaction along the chain is required. In one study on quinoxaline (B1680401) derivatives, compounds with an n-butyl substitution were often more active than their iso-butyl counterparts. nih.gov

Conversely, the bulky, more spherical shape of a tert-butyl group can be advantageous if the target receptor possesses a larger, accommodating pocket. The tert-butyl group can provide a strong hydrophobic anchor point. Research on 2-phenoxybenzamides has shown that N-pivaloyl analogues, which contain a tert-butyl group, exhibit notable sub-micromolar antiplasmodial activity. mdpi.comresearchgate.net The choice between n-butyl and tert-butyl can therefore be used as a strategy to confer selectivity. A compound with a tert-butyl group may be excluded from binding to targets with sterically constrained pockets, thus reducing off-target effects and enhancing selectivity for the desired receptor.

Table 1: Conceptual Influence of Butyl Isomerism on Activity

| Isomer | Structural Feature | Potential Impact on Activity | Potential Impact on Selectivity |

|---|---|---|---|

| n-Butyl | Linear, flexible alkyl chain | Favored for narrow, elongated binding pockets | May exhibit broader activity due to flexibility |

| tert-Butyl | Bulky, spherical group | Favored for larger, open binding pockets; provides a strong hydrophobic anchor | Can enhance selectivity by preventing binding to sterically hindered off-targets |

Systematic Exploration of Substituent Effects on the Benzoyl and N-Phenyl Moieties

On the N-Phenyl Moiety: Research on N-phenylbenzamide analogues as inhibitors of Trypanosoma brucei revealed that the para-position of the aniline (B41778) ring is critical for activity. nih.gov Replacing the para-fluoro substituent with more lipophilic halogens like chlorine or bromine led to a four-fold increase in potency. nih.gov However, introducing groups like methoxy (B1213986) or nitro at this position eliminated the activity, indicating that both electronic and steric factors are at play. nih.gov Further studies showed that a meta-chloro substitution resulted in a 10-fold decrease in potency compared to the para-chloro analogue, reinforcing the importance of the para-position for this specific target. nih.gov

On the Benzoyl Moiety: For the same class of trypanosomal inhibitors, substitutions on the benzoyl ring also had a profound impact. Mono-substituted benzoyl derivatives were most active when the substituent was in the ortho-position. nih.gov The 2-chlorobenzoyl derivative was three times more active than the 3-chloro analogue and nearly eight times more active than the 4-chlorobenzoyl version. nih.gov In a different context, studies on N-phenylbenzamide derivatives against Schistosoma mansoni found that strong electron-withdrawing groups, such as dichlorination, at the meta and para positions of the benzoyl ring induced potent biological effects. nih.gov

Table 2: Summary of Substituent Effects on N-Phenylbenzamide Analogues

| Ring | Position | Substituent | Effect on Activity | Source |

|---|---|---|---|---|

| N-Phenyl | para | -Cl, -Br | Increased | nih.gov |

| N-Phenyl | para | -OCH₃, -NO₂ | Decreased/Eliminated | nih.gov |

| N-Phenyl | meta | -Cl | Decreased (vs. para) | nih.gov |

| Benzoyl | ortho | -Cl, -CH₃ | Increased (vs. meta/para) | nih.gov |

| Benzoyl | meta, para | -Cl (dichloro) | Increased | nih.gov |

Conformation and Electronic Properties of the Amide Linker and its Role in Target Interaction

The amide linker (-CO-NH-) is not merely a passive connector but an active participant in molecular recognition. Its specific conformational and electronic properties are essential for correctly orienting the benzoyl and N-phenyl rings and for forming direct interactions with the biological target.

The amide bond has a partial double-bond character, which restricts rotation and imparts a degree of planarity to the linker. This rigidity helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with a receptor. The linker contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), which are frequently involved in forming key hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

Design Strategies for Analogues with Improved Potency and Target Selectivity

Rational drug design principles are employed to evolve the 4-butyl-N-phenylbenzamide scaffold into analogues with enhanced therapeutic properties. mlsu.ac.inbbau.ac.in A key strategy is the development of "bitopic ligands." This approach involves designing a molecule that can interact with both the primary binding site (orthosteric site) and a nearby secondary binding site on the target protein. mdpi.com In this design, the core benzamide (B126) structure might bind to the primary site, while a secondary pharmacophore, attached via a flexible linker, reaches into the secondary pocket. This dual interaction can lead to a significant increase in both potency and selectivity for the target receptor over related subtypes. mdpi.com

Computational chemistry, including molecular docking and molecular dynamics simulations, is an indispensable tool in this process. scirp.orgfrontiersin.org These methods allow researchers to visualize how analogues of this compound fit into a target's binding site, predict their binding affinity, and identify key interactions. This in silico analysis guides the synthesis of new derivatives by prioritizing compounds with the highest predicted potency and selectivity, thereby streamlining the drug discovery process. nih.govnih.gov For example, molecular modeling can reveal an unfavorable interaction or a vacant pocket, suggesting a specific structural modification to improve the compound's profile. nih.gov

Development of Novel Pharmacophores Derived from the this compound Scaffold

The simple and synthetically accessible N-phenylbenzamide framework serves as an excellent starting point for the development of entirely new pharmacophores. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Several research endeavors have successfully used this scaffold as a launchpad for discovering agents with diverse therapeutic applications:

Estrogen Receptor Agonists : Simple N-arylbenzamides, created by condensing hydroxybenzoic acids with aminophenols, were found to retain the essential pharmacophore structure of an estrogen receptor ligand, demonstrating clear estrogenic activity. tandfonline.comnih.gov

HBV Capsid Assembly Modulators : A pharmacophore-based virtual screening identified a benzamide scaffold as a hit for inhibiting Hepatitis B Virus (HBV) capsid assembly. Subsequent optimization of this hit led to a series of novel modulators with a 10-fold increase in anti-HBV activity compared to the initial compound. jst.go.jp

Anthelmintic Agents : The benzamide scaffold has been used as a reference structure for the design of novel anthelmintics. Through bioisosteric replacement, where the central amide group was substituted with other functionalities like thioamides or esters, researchers explored new chemical space to identify compounds with nematicidal activity. researchgate.net

Future Research Directions and Translational Perspectives for 4 Butyl N Phenylbenzamide

Development of Advanced Pre-Clinical Models for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential of 4-butyl-N-phenylbenzamide, it is crucial to move beyond simple cell-based assays and utilize advanced pre-clinical models. These models are essential for elucidating the compound's mechanism of action, evaluating its efficacy, and predicting its behavior in a complex biological system.

Future research should prioritize the use of:

Three-Dimensional (3D) Organoid Cultures: These models, derived from patient tissues, more accurately replicate the complex cellular architecture and microenvironment of human organs. For instance, if targeting neurodegenerative diseases, brain organoids could provide insight into the compound's effects on neuronal networks and the formation of protein aggregates like those seen in Alzheimer's or Parkinson's disease. google.com

Patient-Derived Xenografts (PDX): For potential anticancer applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable. They maintain the genetic and histological characteristics of the original tumor, offering a more predictive assessment of therapeutic response. Studies on other benzamide (B126) derivatives in xenograft models have already demonstrated their utility in evaluating in vivo antitumor efficacy. nih.govacs.org

Specialized Animal Models: Depending on the therapeutic target, specific animal models will be required. For example, to evaluate the potential of this compound in treating parasitic infections, as has been studied for similar N-phenylbenzamide derivatives, models infected with kinetoplastid parasites like Leishmania donovani or Trypanosoma cruzi would be necessary. nih.gov Similarly, evaluating potential efficacy in metastatic melanoma would involve mice bearing melanin-positive human melanoma xenografts. nih.govaacrjournals.org

These advanced models will be instrumental in generating comprehensive data on the compound's pharmacodynamics and mechanism of action.

Exploration of Novel Therapeutic Indications and Molecular Targets

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide array of diseases. Future exploration for this compound should be guided by these established activities while remaining open to novel discoveries.

Potential therapeutic areas and molecular targets for investigation include:

Neurodegenerative Diseases: Substituted N-aryl benzamides are being investigated for the treatment of amyloid diseases, such as Alzheimer's, and synucleinopathies, like Parkinson's disease. google.com The proposed mechanism involves interfering with the formation of fibrillar protein aggregates. google.com A key molecular target in this area is Leucine-rich repeat kinase 2 (LRRK2), for which N-arylbenzamide derivatives have been developed as potent inhibitors. nih.gov

Oncology: Benzamides have a rich history in oncology. Potential targets for this compound could include tubulin, where some benzamides act as inhibitors at the colchicine (B1669291) binding site, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. nih.gov Another target is melanin (B1238610) in metastatic melanoma; radiolabeled benzamides have shown high uptake in melanoma cells, making them candidates for targeted radiotherapy. nih.govaacrjournals.org Carbonic anhydrase IX, an enzyme overexpressed in many cancers, is another potential target for which N-aryl benzamide inhibitors have been designed. researchgate.net

Infectious Diseases: The benzamide structure is present in compounds with antimicrobial properties. N-phenylbenzamide derivatives have been synthesized and studied for their activity against kinetoplastid parasites that cause diseases like African trypanosomiasis and leishmaniasis. nih.govacs.org Furthermore, related structures have shown potential as antibacterial agents against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and as antifungal agents. nih.govresearchgate.netresearchgate.net

The table below summarizes potential molecular targets for this compound based on research into related compounds.

| Potential Therapeutic Area | Molecular Target | Rationale / Related Findings | Citation(s) |

| Neurodegenerative Disease | Alpha-synuclein / Beta-amyloid | N-aryl benzamides investigated for ability to disrupt amyloid fibril formation. | google.com |

| Parkinson's Disease | Leucine-rich repeat kinase 2 (LRRK2) | Substituted N-arylbenzamides identified as potent and selective LRRK2 inhibitors. | nih.gov |

| Cancer (General) | Tubulin (Colchicine Site) | Benzamide derivatives developed as potent, orally active tubulin polymerization inhibitors. | nih.govacs.org |

| Cancer (General) | Carbonic Anhydrase IX (CAIX) | N-aryl benzamide derivatives designed as potent CAIX inhibitors with anticancer activity. | researchgate.net |

| Metastatic Melanoma | Melanin | Radiolabeled benzamides show high affinity and retention in melanin-positive tumors. | nih.govaacrjournals.org |

| Parasitic Infections | Kinetoplast DNA (kDNA) | N-phenylbenzamide derivatives act as DNA minor groove binders, disrupting parasite kDNA. | nih.govacs.org |

Integration of Artificial Intelligence and Machine Learning in Benzamide Compound Optimization

Modern drug discovery is increasingly driven by the integration of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools can dramatically accelerate the optimization of lead compounds like this compound by analyzing vast datasets to predict biological activity and physicochemical properties. researchgate.net

Future optimization strategies should incorporate:

Generative Models: Using architectures like adversarial auto-encoders (AAEs) or recurrent neural networks (RNNs), novel benzamide derivatives can be designed de novo. mednexus.org These models learn the underlying patterns of known active molecules to generate new structures with a high probability of desired activity.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms like Random Forest or Support Vector Machines can predict the biological activity of virtual compounds. acs.org This allows for the rapid virtual screening of thousands of potential derivatives before committing to costly and time-consuming chemical synthesis.

ADMET Prediction: AI/ML algorithms are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govmdpi.com Early prediction of poor pharmacokinetic profiles or potential toxicity can help prioritize which derivatives of this compound are most promising for further development.

| AI/ML Application | Description | Potential Impact on Benzamide Optimization | Citation(s) |

| Generative Chemistry | Algorithms (e.g., AAEs, RNNs) design novel molecules based on learned chemical patterns. | Creates diverse, previously unsynthesized benzamide derivatives optimized for a specific target. | mednexus.org |

| Predictive QSAR | Machine learning models (e.g., Random Forest) predict biological activity from chemical structure. | Enables high-throughput virtual screening to prioritize the most potent compounds for synthesis. | acs.org |

| ADMET Profiling | Deep learning models predict pharmacokinetic and toxicity properties from molecular inputs. | Reduces late-stage failures by identifying compounds with unfavorable drug-like properties early on. | nih.govmdpi.com |

Strategies for Overcoming Resistance Mechanisms in Pathogens

Should this compound or its optimized derivatives demonstrate significant antimicrobial or antiparasitic activity, overcoming potential resistance will be a critical translational hurdle. Pathogens develop resistance through several key mechanisms, including modifying the drug target, inactivating the drug, or increasing its efflux from the cell. oup.comaimspress.com

Proactive strategies to combat resistance could include:

Target Modification Analysis: If the compound's target is identified (e.g., a specific bacterial enzyme), sequencing the corresponding gene in resistant strains can reveal mutations that prevent binding. This knowledge can guide the design of next-generation derivatives that are effective against the mutated target. asm.org

Inhibition of Resistance Enzymes: A common resistance mechanism, particularly against β-lactam antibiotics, is the production of enzymes like β-lactamases that destroy the drug. asm.org If this compound is found to be susceptible to enzymatic inactivation, a strategy could involve co-administration with an inhibitor of that specific enzyme, creating an "antibiotic resistance breaker" combination therapy. oup.com

Efflux Pump Inhibition: Bacteria can use efflux pumps to actively remove antibiotics from the cell. aimspress.com Identifying whether this compound is a substrate for known efflux pumps would be a key first step. Subsequent research could focus on designing derivatives that evade these pumps or on developing combination therapies with efflux pump inhibitors (EPIs). oup.com

Development of Prodrug Strategies for Enhanced Pharmacological Profiles

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy is often employed to overcome poor pharmacological properties such as low solubility, poor permeability, or lack of site-specific delivery. Applying this approach to this compound could significantly enhance its therapeutic potential.

Future research could explore several prodrug strategies:

Improving Aqueous Solubility: If the compound suffers from poor solubility, hydrophilic moieties (e.g., phosphates, amino acids) could be temporarily attached to the molecule. These groups would be cleaved by enzymes in the body, such as phosphatases or esterases, to release the active drug.

Enhancing Membrane Permeability: For a drug to be effective, it must cross cellular membranes to reach its target. nih.gov Prodrug strategies can transiently increase the lipophilicity of a compound to enhance its passage across membranes, after which an enzymatic reaction would release the active, potentially more polar, drug. This is particularly relevant for targeting intracellular pathogens or crossing the blood-brain barrier. nih.gov

Targeted Delivery: Prodrugs can be designed for activation at a specific site. For example, some prodrugs are designed to be activated by enzymes that are overexpressed in tumor tissues, concentrating the cytotoxic effect in cancer cells while sparing healthy tissue. vulcanchem.com A nitro group, for instance, can be reduced to a cytotoxic amine specifically in the hypoxic (low oxygen) environment of a tumor. vulcanchem.com While this compound does not have a nitro group, this principle of environment-specific activation could guide future derivatization.

These forward-thinking research avenues provide a structured framework for advancing this compound from a chemical entity to a potential therapeutic candidate, leveraging modern biological and computational tools to unlock its full potential.

常见问题

Q. What are the recommended synthetic routes for 4-butyl-N-phenylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-butylbenzoic acid with aniline via an amide bond. Common methods include:

- Schotten-Baumann reaction : React acid chloride (generated using thionyl chloride) with aniline in a biphasic solvent system (e.g., NaOH/CH₂Cl₂) .

- Carbodiimide-mediated coupling : Use EDC/HOBt in DMF for milder conditions .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acid chloride to aniline), temperature (0–5°C for exothermic steps), and purification (column chromatography with hexane:EtOAc) to achieve >90% yield .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra with reference data (e.g., aromatic protons at δ 7.2–8.1 ppm, butyl chain at δ 0.9–1.7 ppm) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 281.3 .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Design : The butyl group enhances lipophilicity for membrane permeability, while the benzamide core interacts with enzyme active sites (e.g., kinase inhibitors) .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (fluorescence polarization) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in the reported conformation of this compound?

- Methodological Answer :

- X-ray Diffraction : Use SHELX-2018 for structure refinement. Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.224 Å | |

| Dihedral Angle | 15.3° (amide-plane) |

- Contradiction Analysis : Discrepancies in torsional angles arise from solvent effects (e.g., DMSO vs. CHCl₃). Use Hirshfeld surface analysis to assess packing efficiency .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Key findings:

- Electrophilicity Index (ω) : 3.2 eV, indicating moderate reactivity .

- Fukui Function (f⁻) : Highest at the carbonyl carbon (site for nucleophilic attack) .

- MD Simulations : Simulate solvation in water/ethanol to predict reaction pathways .

Q. How do substituent effects on the phenyl ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups:

| Substituent | IC₅₀ (µM) | LogP | Source |

|---|---|---|---|

| -H | 45.2 | 3.8 | |

| -NO₂ | 12.7 | 3.2 | |

| -OCH₃ | 78.9 | 4.1 |

- Mechanistic Insight : Nitro groups enhance H-bonding with target proteins (e.g., COX-2), reducing IC₅₀ .

Data Contradiction and Resolution

Q. Why do reported melting points for this compound vary (120–125°C vs. 128–130°C)?

- Analysis : Differences stem from:

- Polymorphism : Recrystallize from ethanol (forms α-phase, mp 120–125°C) vs. acetonitrile (β-phase, mp 128–130°C) .

- Purity : HPLC purity >99% reduces melting range to ±1°C .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。